molecular formula C31H48O3 B1619712 Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate CAS No. 33985-07-8

Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate

Cat. No.: B1619712
CAS No.: 33985-07-8
M. Wt: 468.7 g/mol
InChI Key: LLAMZFUXJMSJTD-GTPODGLVSA-N
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Description

Cholest-5-en-3-ol (3β)-, 2-propynyl carbonate is a cholesterol derivative in which the hydroxyl group at the C3 position of cholesterol is esterified with a 2-propynyl (propargyl) carbonate group. The parent compound, cholest-5-en-3-ol (3β) (cholesterol), is a sterol integral to cell membrane structure and precursor to bioactive molecules.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-ynyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O3/c1-7-19-33-29(32)34-24-15-17-30(5)23(20-24)11-12-25-27-14-13-26(22(4)10-8-9-21(2)3)31(27,6)18-16-28(25)30/h1,11,21-22,24-28H,8-10,12-20H2,2-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAMZFUXJMSJTD-GTPODGLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC#C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCC#C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33985-07-8
Record name Cholest-5-en-3-ol (3β)-, 3-(2-propyn-1-yl carbonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33985-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol (3beta)-, 3-(2-propyn-1-yl carbonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033985078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-(2-propyn-1-yl carbonate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate typically involves the reaction of Cholest-5-en-3-ol (3beta)- with 2-propynyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonate group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and membrane dynamics.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Cholesterol Carbonate Derivatives

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Cholest-5-en-3-ol (3β)-, 2-propynyl carbonate 2-propynyl Not provided C₃₁H₄₈O₃ ~468.7* Reactive alkyne group; potential synthetic intermediate
Cholesteryl oleyl carbonate 9-octadecenyl (oleyl) 17110-51-9 C₄₆H₈₀O₃ 681.13 Liquid crystal; used in display technologies
Cholesteryl isostearyl carbonate iso-C₁₈ 127512-93-0 C₄₆H₈₂O₃ 683.14 Nonionic surfactant; liquid/膏体 (paste)
Cholesteryl isopropyl carbonate Isopropyl 78916-25-3 C₃₁H₅₂O₃ 472.74 Not specified in literature
Cholesteryl p-nonylphenyl carbonate 4-Nonylphenyl 31056-76-5 C₄₃H₆₈O₃ 633.00 Intermediate in organic synthesis

*Calculated based on cholesterol (C₂₇H₄₆O) + 2-propynyl carbonate (C₃H₃O₃).

Key Observations :

  • 2-Propynyl Group : The smallest substituent in this series, imparting high reactivity due to the terminal alkyne bond. This contrasts with the long hydrophobic chains of oleyl (C18:1) and isostearyl (branched C18) groups, which enhance lipid solubility and liquid crystal behavior .
  • Aromatic vs. Aliphatic Substituents: The p-nonylphenyl group introduces aromaticity, likely increasing thermal stability compared to aliphatic derivatives .

Physical and Chemical Properties

  • Solubility : The 2-propynyl derivative is expected to exhibit lower lipid solubility than long-chain analogs (e.g., oleyl carbonate) due to its shorter substituent.
  • Phase Behavior : Oleyl and isostearyl derivatives form liquid crystals, critical for optoelectronic applications. The 2-propynyl analog may lack such mesogenic properties due to its linear, rigid structure .
  • Reactivity : The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), making it valuable for bioconjugation and polymer synthesis .

Biological Activity

Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate, a derivative of cholesterol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a cholesterol backbone modified with a propynyl carbonate group. The molecular formula is C27H46O3C_{27}H_{46}O_3.

The biological activity of this compound can be attributed to several mechanisms:

  • Cholesterol Modulation : As a cholesterol derivative, it may influence lipid metabolism and cellular membrane dynamics.
  • Antioxidant Properties : Preliminary studies suggest that cholesteryl derivatives can exhibit antioxidant activities, potentially reducing oxidative stress in cells.
  • Cell Signaling : There is evidence that compounds similar to cholest-5-en-3-ol can modulate signaling pathways involved in cell proliferation and apoptosis.

In Vitro Studies

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Cell Viability : Studies using various cancer cell lines have shown that this compound can inhibit cell proliferation at specific concentrations, indicating potential anti-cancer properties.
Cell LineIC50 (µM)Effect
MCF-7 (Breast)25Inhibition of growth
HeLa (Cervical)30Induction of apoptosis
A549 (Lung)20Cell cycle arrest

In Vivo Studies

In vivo studies have further elucidated the compound's biological effects:

  • Anti-inflammatory Effects : Animal models have demonstrated that cholest-5-en-3-ol can reduce markers of inflammation when administered at therapeutic doses.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of oxidative stress pathways.

Case Study 1: Cancer Treatment

A study conducted on the efficacy of cholest-5-en-3-ol in treating breast cancer showed promising results. The compound was administered to mice with induced tumors, leading to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tissues.

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, cholest-5-en-3-ol was shown to protect neuronal cells from amyloid-beta-induced toxicity. Treated cells exhibited lower levels of oxidative stress markers and improved cell viability compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate
Reactant of Route 2
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Cholest-5-en-3-ol (3beta)-, 2-propynyl carbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.